

Chemical properties and stability of Zidovudine in solution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Zidovudine**

Cat. No.: **B1683550**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Stability of **Zidovudine** in Solution

Introduction

Zidovudine (3'-azido-3'-deoxythymidine), commonly known as AZT, was the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV infection.[1][2] As a cornerstone of antiretroviral therapy, a thorough understanding of its chemical properties and stability in solution is paramount for researchers, scientists, and drug development professionals. The stability of **Zidovudine** directly impacts its efficacy, safety, and shelf-life in pharmaceutical formulations. This guide provides a comprehensive overview of its physicochemical characteristics, solubility, and degradation profile under various stress conditions, supported by detailed experimental protocols and data.

Chemical and Physical Properties

Zidovudine is a synthetic nucleoside analogue of thymidine.[2] It presents as a white to off-white, odorless crystalline powder.[3][4] The solid bulk drug is stable indefinitely when stored at room temperature (25 °C).[4]

Table 1: Physicochemical Properties of Zidovudine

Property	Value	Reference
Formal Name	3'-azido-3'-deoxythymidine	[1]
Synonyms	Azidothymidine, AZT, ZDV	[1]
Molecular Formula	C ₁₀ H ₁₃ N ₅ O ₄	[1] [4]
Formula Weight	267.3 g/mol	[1]
Melting Point	125 °C (decomposes at 242 °C)	[3] [5]
UV/Vis. λ _{max}	209, 266 nm	[1]
logP	0.05	[4]
pKa	9.68	[6]

Solubility Profile

Zidovudine's solubility is influenced by the solvent, pH, and temperature.[\[3\]](#) It is a polar molecule, which contributes to its solubility in aqueous environments.[\[3\]](#)[\[7\]](#)

Table 2: Solubility of Zidovudine in Various Solvents

Solvent	Solubility	Reference
Water (25 °C)	20 mg/mL	[4]
Ethanol	~10 mg/mL	[1]
Dimethyl Sulfoxide (DMSO)	~30 mg/mL	[1]
Dimethyl Formamide (DMF)	~30 mg/mL	[1]
Phosphate Buffered Saline (PBS, pH 7.2)	~10 mg/mL	[1]

It is generally recommended not to store aqueous solutions of **Zidovudine** for more than one day.[\[1\]](#)

Stability in Solution

The stability of **Zidovudine** is critically dependent on environmental factors such as pH, light, temperature, and the presence of oxidizing agents. Forced degradation studies are essential to identify potential degradation products and establish the drug's intrinsic stability.[8][9]

Impact of pH (Hydrolysis)

Zidovudine exhibits variable stability across different pH ranges.

- Acidic Conditions: The drug degrades under strong acidic conditions when heated.[2] Studies using 2M HCl at 80°C for 72 hours showed the formation of two major degradation products.[2] Thymine has been identified as a major decomposition product under hydrolytic stress.[10]
- Neutral Conditions: In neutral aqueous solutions (water) at 80°C, the drug is relatively stable, though one degradation product was observed after 48 hours.[2][11]
- Alkaline Conditions: The drug degrades in basic solutions, such as 1N or 2M NaOH at 80°C, primarily yielding thymine and 3'-amino-3'-deoxythymidine (AMT), a known toxic catabolite.[2][11][12]

Photostability

Zidovudine is susceptible to degradation upon exposure to light.[10] Photolytic studies involving exposure to both UV and visible light resulted in the formation of multiple degradation products, including thymine and the toxic catabolite AMT.[11][12]

Thermal and Oxidative Stability

- Thermal Stress: As a solid, **Zidovudine** is stable at 60°C for at least 24 hours.[4] In solution, it is considered stable to thermal stress in the absence of other degrading factors like extreme pH.[10] However, another study noted that thermal degradation of solid **Zidovudine** begins at approximately 190°C.[5]
- Oxidative Stress: **Zidovudine** is generally stable against oxidation.[10][11] Studies using 3% or 10% hydrogen peroxide showed little to no significant degradation.[2]

Stability in Intravenous Admixtures

The stability of **Zidovudine** in common intravenous fluids is crucial for clinical applications. A key study demonstrated its stability in polyvinyl chloride (PVC) infusion bags.

Table 3: Summary of Forced Degradation Studies on Zidovudine in Solution

Stress Condition	Reagents and Conditions	Outcome	Major Degradation Products	Reference
Acid Hydrolysis	1N - 2M HCl, refluxed at 80°C	Significant Degradation	Thymine, DP-1, DP-2	[2][10][11]
Base Hydrolysis	1N - 2M NaOH, refluxed at 80°C	Significant Degradation	Thymine, 3'-amino-3'-deoxythymidine (AMT)	[11][12]
Neutral Hydrolysis	Water, refluxed at 80°C	Minor Degradation	One product (Z3)	[2][11]
Oxidation	3-10% H ₂ O ₂ , Room Temp	Stable	No significant degradation	[2][10][11]
Photolysis	UV and Visible Light Exposure	Significant Degradation	Seven products, including Thymine and AMT	[10][11]
Thermal Stress	80°C (in solution)	Stable	No significant degradation	[2][10]

Table 4: Stability of Zidovudine (4 mg/mL) in Intravenous Admixtures

Infusion Fluid	Storage Temperature	Stability Period	Remaining Concentration	Reference
5% Dextrose Injection	Room Temp (25°C ± 1°C)	192 hours (8 days)	>97%	[13][14]
5% Dextrose Injection	Refrigerated (4°C ± 1°C)	192 hours (8 days)	>97%	[13][14]
0.9% Sodium Chloride	Room Temp (25°C ± 1°C)	192 hours (8 days)	>97%	[13][14]
0.9% Sodium Chloride	Refrigerated (4°C ± 1°C)	192 hours (8 days)	>97%	[13][14]

Experimental Protocols

Detailed and validated methodologies are required to accurately assess the stability of **Zidovudine**.

Protocol for Stability-Indicating HPLC Method

This method is designed to separate the intact drug from its degradation products.

- Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[10][15]
- Column: A reverse-phase C-18 column (e.g., LiChrospher® 100 RP-18, 125 x 4.0 mm, 5 µm).[10][15]
- Mobile Phase: A mixture of water and methanol, typically in a ratio of 77:23 v/v or 80:20 v/v. [10][16] An alternative is 10 mM Ammonium acetate buffer (pH 3.8): acetonitrile (60:40, v/v).
- Flow Rate: 1.0 to 1.2 mL/min.[15]
- Detection: UV detection at 265 nm or 266 nm.[1][10]
- Linearity: The method should be validated for linearity, typically in a concentration range of 25-500 µg/mL or 70-150 µg/mL.[10][15]

- Sample Preparation: Dilute the sample with the mobile phase or an appropriate diluent (e.g., acetonitrile:water 1:1) to fall within the linear range.

Protocol for Forced Degradation Studies

These studies are performed according to ICH guidelines (Q1A R2) to establish the drug's degradation pathways.[\[2\]](#)[\[8\]](#)

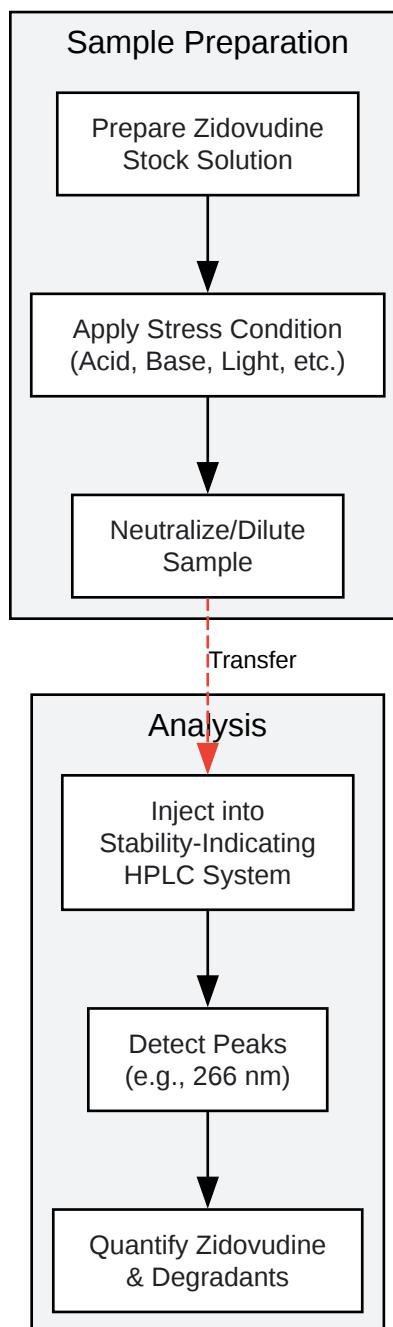
- Stock Solution Preparation: Prepare a stock solution of **Zidovudine** (e.g., 2 mg/mL) in a mixture of acetonitrile and water (1:1, v/v).[\[2\]](#)
- Acid Hydrolysis: Dilute the stock solution 1:1 with 2M HCl and reflux at 80°C for 72 hours.[\[2\]](#) After the stress period, cool and neutralize the sample before analysis.
- Base Hydrolysis: Dilute the stock solution 1:1 with 2M NaOH and reflux at 80°C for 72 hours.[\[2\]](#) After the stress period, cool and neutralize the sample.
- Neutral Hydrolysis: Dilute the stock solution 1:1 with water and reflux at 80°C for 72 hours.[\[2\]](#)
- Oxidative Degradation: Dilute the stock solution with 10% hydrogen peroxide and keep at room temperature for 10 hours.[\[2\]](#)
- Photolytic Degradation: Expose the stock solution in a quartz petri dish to 1.2 million lux hours of fluorescent light and 200 watt hours/m² of UV light in a photostability chamber.[\[2\]](#)
- Thermal Degradation: Place the powdered drug in an oven at 80°C for 48 hours.[\[2\]](#) Dissolve the sample for analysis.
- Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to quantify the remaining drug and detect degradation products.

Visualizations



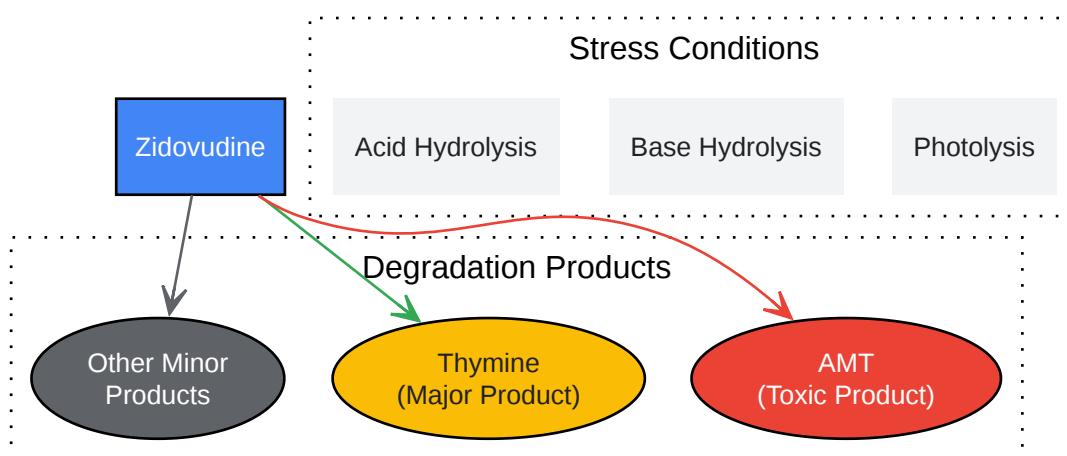
[Click to download full resolution via product page](#)

Caption: Intracellular activation pathway of **Zidovudine**.^[1]



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a forced degradation study.

[Click to download full resolution via product page](#)

Caption: Logical relationships in **Zidovudine** degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.caymancell.com [cdn.caymancell.com]
- 2. A stability-indicating LC-MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Zidovudine | C10H13N5O4 | CID 35370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Safety, Bioavailability and Pharmacokinetics of Zidovudine through Lactoferrin Nanoparticles during Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jpharmsci.com [jpharmsci.com]

- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Validated specific HPLC method for determination of zidovudine during stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability behaviour of antiretroviral drugs and their combinations. 6: evidence of formation of potentially toxic degradation products of zidovudine u ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00678K [pubs.rsc.org]
- 12. Stability behaviour of antiretroviral drugs and their combinations. 6: evidence of formation of potentially toxic degradation products of zidovudine under hydrolytic and photolytic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Stability of zidovudine in 5% dextrose injection and 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. scielo.br [scielo.br]
- 16. Development and validation of a RP-HPLC method for the determination of zidovudine and its related substances in sustained-release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical properties and stability of Zidovudine in solution]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1683550#chemical-properties-and-stability-of-zidovudine-in-solution\]](https://www.benchchem.com/product/b1683550#chemical-properties-and-stability-of-zidovudine-in-solution)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com